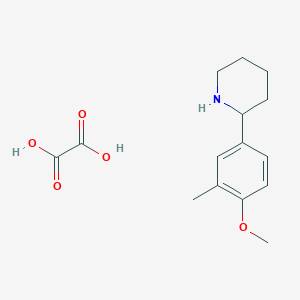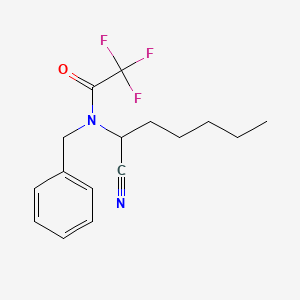![molecular formula C9H19N3O B12633256 Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- CAS No. 919112-92-8](/img/structure/B12633256.png)
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- is a chemical compound with the molecular formula C9H19N3O It is a derivative of urea, featuring a cyclohexyl ring substituted with a dimethylamino group
Preparation Methods
The synthesis of Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- typically involves the reaction of cyclohexylamine with dimethylamine and phosgene, followed by the addition of urea. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure efficiency and scalability .
Chemical Reactions Analysis
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group plays a crucial role in these interactions, facilitating binding to specific sites on the target molecules. This binding can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- include other urea derivatives with different substituents on the cyclohexyl ring. For example:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is used extensively in promoting organic transformations and as a hydrogen-bonding catalyst.
Cyclohexylurea: A simpler derivative of urea with a cyclohexyl ring, used in various chemical syntheses.
The uniqueness of Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
CAS No. |
919112-92-8 |
|---|---|
Molecular Formula |
C9H19N3O |
Molecular Weight |
185.27 g/mol |
IUPAC Name |
[(1R,2R)-2-(dimethylamino)cyclohexyl]urea |
InChI |
InChI=1S/C9H19N3O/c1-12(2)8-6-4-3-5-7(8)11-9(10)13/h7-8H,3-6H2,1-2H3,(H3,10,11,13)/t7-,8-/m1/s1 |
InChI Key |
XYAYVIAFMUJILI-HTQZYQBOSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=O)N |
Canonical SMILES |
CN(C)C1CCCCC1NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]-2-iodobenzamide](/img/structure/B12633186.png)
![N-Methyl-N,5-diphenylimidazo[1,5-A]pyrazin-8-amine](/img/structure/B12633192.png)

![1-(3-Azabicyclo[3.1.0]hexan-1-yl)ethan-1-one](/img/structure/B12633202.png)

![Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B12633213.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(pyridin-4-ylmethyl)ethanediamide](/img/structure/B12633221.png)
![[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12633228.png)

![N-[5-(5-hydroxy-6-oxo-1H-pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12633237.png)
![3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propan-1-ol](/img/structure/B12633239.png)

